molecular formula C7H10BrNO B1271429 4-Hydroxybenzylamine hydrobromide CAS No. 90430-14-1

4-Hydroxybenzylamine hydrobromide

Cat. No.: B1271429
CAS No.: 90430-14-1
M. Wt: 204.06 g/mol
InChI Key: ZJKNRZBDZNVNRX-UHFFFAOYSA-N
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Description

4-Hydroxybenzylamine hydrobromide is a useful research compound. Its molecular formula is C7H10BrNO and its molecular weight is 204.06 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Hydroxybenzylamine hydrobromide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. This compound acts as a substrate for MAO, leading to the production of hydrogen peroxide and the corresponding aldehyde. This interaction is significant as it can influence the levels of reactive oxygen species (ROS) within cells, thereby impacting cellular redox balance .

Additionally, this compound can interact with other biomolecules through hydrogen bonding and π-stacking interactions. These non-covalent interactions can stabilize the compound in various biochemical environments and facilitate its participation in complex biochemical pathways .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving ROS. By modulating the levels of ROS, this compound can affect the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis .

Furthermore, this compound can impact gene expression by altering the cellular redox state. Changes in ROS levels can lead to the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. One key interaction is with MAO, where this compound undergoes oxidative deamination. This reaction produces hydrogen peroxide, which can further react with cellular components, leading to oxidative stress .

Additionally, this compound can form hydrogen bonds and π-stacking interactions with other molecules, stabilizing its structure and facilitating its participation in biochemical reactions. These interactions can influence enzyme activity, either by inhibiting or activating specific enzymes, thereby modulating cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. This degradation can result in the formation of by-products that may have different biochemical properties and effects on cellular function .

Long-term studies have shown that this compound can have sustained effects on cellular redox balance and gene expression. These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation must be carefully monitored to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate cellular redox balance and influence gene expression without causing significant toxicity. At higher doses, this compound can induce oxidative stress, leading to cellular damage and apoptosis .

Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the effects can become more pronounced, with potential toxic or adverse effects at high doses. These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MAO. The oxidative deamination of this compound by MAO produces hydrogen peroxide and the corresponding aldehyde, which can further participate in various biochemical reactions .

Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in redox reactions. This modulation can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments .

The distribution of this compound within cells can influence its biochemical activity and effects on cellular function. For example, its accumulation in mitochondria can enhance its impact on cellular redox balance and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications .

In particular, this compound has been observed to localize in mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism. This localization is significant as it highlights the compound’s potential role in regulating cellular bioenergetics and redox balance .

Properties

IUPAC Name

4-(aminomethyl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKNRZBDZNVNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374723
Record name 4-Hydroxybenzylamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90430-14-1
Record name 4-Hydroxybenzylamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 40.0 g (0.29 mole) of 4-methoxybenzylamine (98%, Aldrich) and 150 mL of 48% hydrobromic acid (Baker) was stirred and heated at reflux for 18 hr, then stirred at ambient temperature for 72 hr. The precipitate was collected by filtration, washed with ethyl ether (300 mL) and dried to give 21.0 g (35%) of the title compound as an off-white solid, mp 215°-217° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

4-Methoxybenzylamine (1.00 ml) in 48% HBr aq (10 ml) and heated at reflux for 10 hours. The cooled reaction mixture was filtered to give the sub-title compound (2.25 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzylamine hydrobromide
Reactant of Route 2
4-Hydroxybenzylamine hydrobromide
Reactant of Route 3
4-Hydroxybenzylamine hydrobromide
Reactant of Route 4
4-Hydroxybenzylamine hydrobromide
Reactant of Route 5
4-Hydroxybenzylamine hydrobromide
Reactant of Route 6
4-Hydroxybenzylamine hydrobromide

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